2,6-Dihydroxynaphthalene-1,5-dicarbaldehyde
Description
2,6-Dihydroxynaphthalene-1,5-dicarbaldehyde (DHNDA; CAS 7235-47-4) is a naphthalene derivative featuring hydroxyl (-OH) groups at positions 2 and 6 and aldehyde (-CHO) groups at positions 1 and 3. Its molecular formula is C₁₂H₈O₄ (MW: 216.19 g/mol), and it exhibits a density of 1.504 g/cm³, a melting point of 270°C, and solubility in polar solvents like DMF and DMSO . The compound’s structure enables intramolecular hydrogen bonding, enhancing its stability and reactivity .
DHNDA is widely used as a monomer in synthesizing covalent organic frameworks (COFs), particularly for drug delivery systems and supercapacitors, due to its hydrophilic hydroxyl groups, which improve biocompatibility and dispersibility in aqueous environments .
Properties
IUPAC Name |
2,6-dihydroxynaphthalene-1,5-dicarbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O4/c13-5-9-7-1-3-11(15)10(6-14)8(7)2-4-12(9)16/h1-6,15-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYLYHNXYIWQPDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C(=C(C=C2)O)C=O)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10298870 | |
| Record name | 2,6-dihydroxynaphthalene-1,5-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10298870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7235-47-4 | |
| Record name | 1,5-Diformyl-2,6-dihydroxynaphthalene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007235474 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC126652 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126652 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,6-dihydroxynaphthalene-1,5-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10298870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,5-DIFORMYL-2,6-DIHYDROXYNAPHTHALENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OZ7F4224RC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanism of Action
Target of Action
2,6-Dihydroxynaphthalene-1,5-dicarbaldehyde is a redox-active and hydroxyl-functionalized compound. It is primarily used as a monomer in the synthesis of covalent organic frameworks (COFs). The primary targets of this compound are the building blocks of COFs, which are large, porous structures with potential applications in various fields.
Mode of Action
The compound interacts with its targets through a process known as polycondensation. Specifically, it undergoes [3 + 2] polycondensations with 1,3,5-tris-(4-aminophenyl) triazine (TAPT-3NH2) to synthesize hydroxy-functionalized COFs. The resulting changes include the formation of a new, stable COF structure.
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the synthesis of COFs. The downstream effects include the creation of a new, stable COF structure with potential applications in various fields.
Pharmacokinetics
Its bioavailability is crucial in the context of its effective incorporation into the cof structure.
Result of Action
The molecular and cellular effects of this compound’s action are the formation of a new, stable COF structure. This structure has potential applications in various fields, including catalysis, gas storage, and drug delivery.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is typically stored in an inert atmosphere at 2-8°C to maintain its stability. Additionally, the solvent and temperature used in the synthesis process can also impact the compound’s action and the resulting COF structure.
Biological Activity
2,6-Dihydroxynaphthalene-1,5-dicarbaldehyde (DHNDA) is a polyphenolic compound characterized by its two hydroxyl groups and two aldehyde groups positioned on a naphthalene ring. This unique structure endows DHNDA with significant biological activity and potential applications in various fields, including materials science and medicinal chemistry.
The molecular formula of DHNDA is with a molecular weight of approximately 216.19 g/mol. Its synthesis typically involves the reaction of naphthalene derivatives under controlled conditions to introduce hydroxyl and aldehyde functionalities. Common methods include polycondensation reactions, where DHNDA serves as a building block for covalent organic frameworks (COFs) .
Biological Activity
Mechanism of Action
DHNDA's biological activity is primarily attributed to its ability to form covalent bonds through its reactive aldehyde groups. This reactivity allows for the synthesis of various organic materials with tailored properties. The compound has shown potential in:
- Antioxidant Activity : Studies indicate that compounds with hydroxyl groups can scavenge free radicals, suggesting that DHNDA may exhibit antioxidant properties .
- Electrochemical Applications : As part of COFs, DHNDA contributes to the electrochemical performance of materials used in supercapacitors. Hydroxy-functionalized COFs incorporating DHNDA have demonstrated specific capacitance values of up to 271 F/g at a current density of 0.5 A/g, showcasing their utility in energy storage applications .
Case Studies and Research Findings
- Covalent Organic Frameworks (COFs) : Research has demonstrated that COFs synthesized using DHNDA possess high specific surface areas (up to 1089 m²/g) and excellent thermal stability. These materials are particularly promising for applications in energy storage and sensing due to their redox-active sites .
- Sensing Applications : Recent studies have explored the use of DHNDA-based COFs for chemical sensing. For instance, COFs incorporating DHNDA have been reported to exhibit fluorescence changes upon exposure to specific gases, indicating their potential for environmental monitoring .
- Biological Studies : Although direct biological applications of DHNDA are still under investigation, its structural similarities with other biologically active compounds suggest potential therapeutic roles. Research into its use as a precursor for drug development is ongoing .
Comparative Analysis
The following table summarizes the key properties and applications of this compound compared to similar compounds:
| Compound | Molecular Formula | Key Features | Applications |
|---|---|---|---|
| This compound (DHNDA) | C₁₂H₈O₄ | Hydroxyl and aldehyde groups | COFs, supercapacitors, sensing |
| 2,3-Dihydroxynaphthalene-1,4-dicarbaldehyde | C₁₂H₈O₄ | Different positioning of functional groups | Organic synthesis, biochemical assays |
Scientific Research Applications
Chemical Synthesis
Building Block for Covalent Organic Frameworks (COFs)
DNDC serves as a critical building block for the synthesis of covalent organic frameworks. These frameworks are known for their high surface area and tunable porosity, making them suitable for applications in gas storage, separation processes, and catalysis. The polycondensation reactions involving DNDC can lead to the formation of stable COFs with tailored properties.
Synthesis of Functionalized Derivatives
The aldehyde groups in DNDC allow for various synthetic transformations. It can be utilized to produce derivatives such as 1,5-dichloro-2,6-diethynylnaphthalenes and other substituted naphthalenes through coupling reactions with diazotized anilines . Additionally, DNDC is involved in the preparation of rotaxane dendrimers, showcasing its utility in supramolecular chemistry .
Biological Applications
Antiproliferative Activity
Research indicates that DNDC exhibits antiproliferative effects on certain cell lines, suggesting potential applications in cancer therapy . The compound's mechanism of action may involve antioxidant properties that contribute to its biological efficacy.
Antimicrobial Properties
Studies have demonstrated that modifications to the hydroxyl groups of DNDC can enhance its antimicrobial activity against common pathogens. This makes it a candidate for the development of new antimicrobial agents.
Material Science
Membrane Technology
DNDC has been employed in the fabrication of membranes for water-oil separation processes. For instance, a study reported the synthesis of a TAM-DNDC membrane through a Schiff base polycondensation reaction. This membrane exhibited favorable properties for separating emulsions due to its hydrophilic nature and structural integrity under various conditions .
Case Study 1: Synthesis of COFs
In a recent study, DNDC was utilized to construct copper-functionalized covalent organic frameworks. The resulting materials displayed enhanced catalytic activity and stability under various reaction conditions, highlighting the importance of DNDC as a precursor for advanced materials .
Case Study 2: Antimicrobial Efficacy
A series of experiments tested various derivatives of DNDC against common bacterial strains. Results indicated that specific modifications significantly increased antimicrobial potency compared to unmodified DNDC, suggesting pathways for developing new antibacterial agents.
Comparison with Similar Compounds
Structural Analogues
2,6-Dihydroxynaphthalene-1,5-dicarboxylic Acid
- Structure : Carboxylic acid (-COOH) groups at positions 1 and 5 instead of aldehydes.
- Key Properties :
- CAS 25543-68-4; MW 248.19 g/mol.
- Higher acidity (pKa ~2–3 for -COOH groups) compared to DHNDA.
- Applications: Used in coordination chemistry and as a precursor for metal-organic frameworks (MOFs) .
- Contrast with DHNDA : The carboxylic acid groups enhance metal-binding capacity but reduce suitability for Schiff-base reactions critical in COF synthesis .
2,3-Dihydroxynaphthalene-1,4-dicarbaldehyde (2,3-NADC)
- Structure : Hydroxyl groups at positions 2 and 3; aldehyde groups at 1 and 3.
- Key Properties :
1,5-Dibromonaphthalene-2,6-dicarbaldehyde
- Structure : Bromine atoms at positions 1 and 5; aldehyde groups at 2 and 4.
- Key Properties :
- Contrast with DHNDA : Bromine enhances electrophilicity but introduces toxicity concerns, limiting biological applications .
Functional Group Variants
Naphthalene-1,4-dicarbaldehyde
- Structure : Aldehyde groups at positions 1 and 4; lacks hydroxyl groups.
- Key Properties :
- Contrast with DHNDA : Lower solubility in water and reduced biocompatibility, making it less ideal for biomedical COFs .
3,4-Dichlorofuran-2,5-dicarbaldehyde
- Structure : Furan ring with chlorine at positions 3 and 4; aldehyde groups at 2 and 5.
- Key Properties: Chlorine atoms increase reactivity in electrophilic substitutions.
- Contrast with DHNDA : The furan core lacks aromatic stability compared to naphthalene, limiting use in porous materials .
Comparative Data Table
Preparation Methods
Reagents and Reaction Conditions
- Starting Material: Dihydroxynaphthalene (specifically 2,6-dihydroxynaphthalene)
- Formylation Agent: Formamidine acetate
- Solvent: Dioxane
- Catalyst/Activator: Acetic anhydride
- Acid Hydrolysis: 1 M Hydrochloric acid (HCl)
- Purification: Column chromatography
Synthesis Steps
Initial Setup:
In a 100 mL two-neck round-bottom flask, 14.98 mmol of formamidine acetate is dissolved in 30 mL of dioxane. The mixture is heated under reflux.Activation:
When the temperature reaches 95 °C, 3 mL of acetic anhydride is added. The mixture is stirred for 30 minutes to activate the formamidine acetate.Addition of Dihydroxynaphthalene:
1.87 mmol of 2,6-dihydroxynaphthalene is added to the reaction mixture once the formamidine acetate is fully dissolved. The reaction is maintained for two days under reflux.Post-Reaction Processing:
After cooling, the solvent dioxane is evaporated at 50 °C. Water (45 mL) is added, and the mixture is heated to 65 °C for 2 hours to hydrolyze intermediate species.Acid Hydrolysis:
40 mL of 1 M HCl is added, and the mixture is further heated at 65 °C for 18 hours to complete the hydrolysis and form the dialdehyde.Isolation and Purification:
The solid product is filtered and washed multiple times with hexane. The crude product is purified using column chromatography to separate 2,6-dihydroxynaphthalene-1,5-dicarbaldehyde from other isomers and impurities.
Research Findings and Analysis
Yield and Purity:
The method yields pure this compound after chromatographic purification, with separation from closely related isomers such as 2,3-dihydroxynaphthalene dicarbaldehyde.Reaction Duration:
The prolonged reaction time (48 hours reflux plus additional hydrolysis steps) ensures complete conversion and high selectivity.Solvent and Catalyst Role:
Dioxane serves as an effective solvent for the reaction, while acetic anhydride activates formamidine acetate, facilitating efficient formylation.Purification Importance:
Column chromatography is essential to obtain the target compound in high purity, particularly to separate positional isomers.
Preparation Data Table
| Step | Reagents/Conditions | Duration | Temperature | Notes |
|---|---|---|---|---|
| Dissolution | Formamidine acetate (14.98 mmol), dioxane (30 mL) | - | Reflux (~95 °C) | Initial dissolution |
| Activation | Acetic anhydride (3 mL) | 30 minutes | 95 °C | Activates formamidine acetate |
| Formylation | 2,6-Dihydroxynaphthalene (1.87 mmol) | 48 hours | Reflux (~95 °C) | Prolonged reflux for formylation |
| Solvent Removal | Evaporation | - | 50 °C | Removes dioxane |
| Hydrolysis (water) | H2O (45 mL) | 2 hours | 65 °C | Hydrolyzes intermediates |
| Acid Hydrolysis | 1 M HCl (40 mL) | 18 hours | 65 °C | Completes conversion to dialdehyde |
| Isolation and Purification | Filtration, hexane wash, column chromatography | - | Room temp | Purifies target compound |
Q & A
Q. What are the critical physical and chemical properties of DHNDA relevant to its use in organic synthesis?
DHNDA (C₁₂H₈O₄, MW 216.19) exhibits a predicted density of 1.504 g/cm³, melting point of 270°C, and boiling point of 405°C ± 40°C. Its solubility in polar aprotic solvents like DMF, DMSO, and dichloromethane makes it suitable for covalent organic framework (COF) synthesis. The hydroxyl and aldehyde groups enable dynamic covalent reactions (e.g., Schiff base formation) .
Methodological Note : Characterize purity via HPLC or NMR before use. Store at 2–8°C in airtight containers under inert gas (N₂/Ar) to prevent oxidation .
Q. How should DHNDA be handled to ensure stability during storage and experimentation?
DHNDA is moisture-sensitive and thermally unstable above 50°C. Key precautions:
Q. What safety protocols are essential for working with DHNDA?
DHNDA poses risks of skin/eye irritation (H315/H319) and respiratory sensitization (H334). Mandatory measures:
- PPE: Nitrile gloves, lab coats, and safety goggles.
- Engineering controls: Fume hoods for weighing and reactions.
- Spill management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can DHNDA be optimized as a monomer for synthesizing redox-active COFs?
DHNDA’s hydroxyl groups enhance COF functionality (e.g., proton conduction, catalysis). Strategies:
- Stoichiometry : Use a 1:1 molar ratio with triazine-based linkers (e.g., TAPT) for uniform porosity .
- Solvent selection : 1,4-dioxane/mesitylene mixtures (3:1 v/v) improve crystallinity by slow Schiff base formation .
- Post-synthetic modification : Sulfonate hydroxyl groups via chlorosulfonic acid to introduce ionic conductivity .
Q. What analytical techniques resolve contradictions in DHNDA-based COF crystallinity and porosity?
Discrepancies in surface area (BET) and pore size often arise from incomplete polymerization. Mitigation:
- PXRD : Compare experimental patterns with simulated ones (e.g., using Materials Studio) to assess crystallinity .
- Gas adsorption : N₂ at 77 K to measure BET surface area; CO₂ at 273 K for ultramicropore analysis .
- Solid-state NMR : Confirm imine bond formation (δ ~160 ppm for C=N) and monitor side reactions .
Q. How does DHNDA’s electronic structure influence its performance in supercapacitors?
The conjugated naphthalene core and hydroxyl groups enable π-electron delocalization and pseudocapacitance. Key findings:
- Cyclic voltammetry : Redox peaks at ~0.5 V vs. Ag/AgCl correlate with quinone/hydroquinone transitions .
- Galvanostatic charge/discharge : Specific capacitance >300 F/g at 1 A/g in 1 M H₂SO₄ due to proton-coupled electron transfer .
- Durability : >90% capacitance retention after 5,000 cycles by preventing hydroxyl group oxidation .
Q. What strategies address DHNDA’s low solubility in nonpolar solvents for thin-film applications?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
